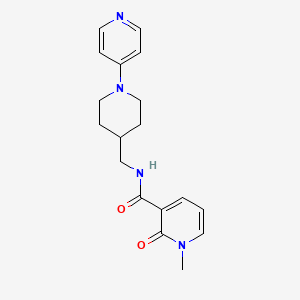
1-methyl-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
- Molecular Formula : C₁₆H₁₈N₄O₂
- Molecular Weight : 298.34 g/mol
The structure consists of a dihydropyridine core substituted with a pyridine-piperidine moiety, contributing to its biological activity.
1. Anticancer Properties
Recent studies have indicated that derivatives of dihydropyridines, including the compound , exhibit significant anticancer activity. A study focused on piperidine derivatives demonstrated that certain modifications led to improved cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound exhibited enhanced apoptosis induction compared to standard treatments like bleomycin .
The mechanism of action for this compound appears to involve modulation of epigenetic regulators, particularly the Polycomb repressive complex 2 (PRC2). Inhibiting PRC2 can lead to altered histone methylation patterns, which are crucial in cancer progression. Experimental data showed a notable reduction in H3K27me3 levels in treated cells, indicating effective engagement with these epigenetic targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds. The following table summarizes key findings from SAR studies relevant to this compound:
These modifications suggest that fine-tuning the substituents can lead to compounds with improved efficacy and reduced side effects.
Pharmacokinetics and ADME Properties
Pharmacokinetic profiling is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary studies indicate that:
- Bioavailability : The compound exhibits good oral bioavailability.
- Metabolism : It is metabolized via liver enzymes, showing variable clearance rates across different species.
A comparative analysis of similar compounds highlighted significant differences in plasma protein binding and metabolic stability, which are crucial for therapeutic applications .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- Tumor Model Study : In a mouse model, administration of the compound led to a significant reduction in tumor size and improved survival rates compared to control groups. Histological analysis post-treatment revealed decreased proliferation markers .
- Combination Therapy : When used in combination with conventional chemotherapeutics, the compound demonstrated synergistic effects, enhancing overall treatment efficacy while reducing toxicity profiles .
属性
IUPAC Name |
1-methyl-2-oxo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-10-2-3-16(18(21)24)17(23)20-13-14-6-11-22(12-7-14)15-4-8-19-9-5-15/h2-5,8-10,14H,6-7,11-13H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHCRMIQJBUGAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














